molecular formula C23H28N4O4S B14102352 3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14102352
M. Wt: 456.6 g/mol
InChI Key: JJWUQPYIORNVJA-UHFFFAOYSA-N
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Description

3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific receptor subtype and tissue involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of the thieno[3,2-d]pyrimidine core and the piperazine moiety, which together confer distinct biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H28N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15H,3-4,10-14,16H2,1-2H3

InChI Key

JJWUQPYIORNVJA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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